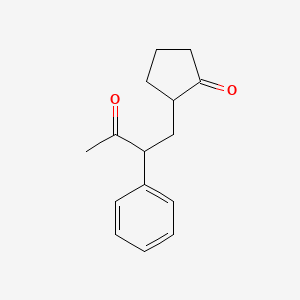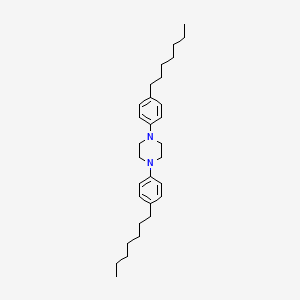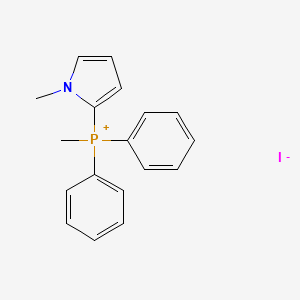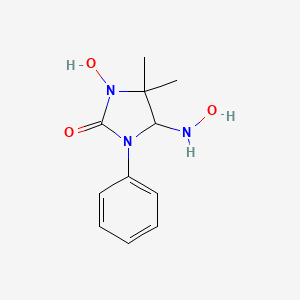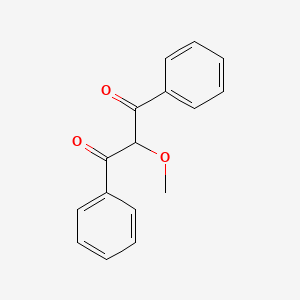
1,3-Propanedione, 2-methoxy-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 2-methoxy-1,3-diphenyl- is a chemical compound with the molecular formula C16H14O3 It is known for its unique structure, which includes two phenyl groups and a methoxy group attached to a propanedione backbone
Métodos De Preparación
The synthesis of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- typically involves the reaction of acetophenone with methyl benzoate in the presence of a base such as calcium oxide. The reaction is carried out under an inert nitrogen atmosphere at elevated temperatures ranging from 150°C to 200°C for several hours. During the reaction, methyl alcohol is continuously removed to drive the reaction to completion .
Análisis De Reacciones Químicas
1,3-Propanedione, 2-methoxy-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1,3-Propanedione, 2-methoxy-1,3-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in inhibiting tumorigenesis and acting as an antitumor agent.
Medicine: Its properties are being explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of perfumes and as a heat stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. It can activate or inhibit specific pathways, leading to its observed biological effects. For example, it has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .
Comparación Con Compuestos Similares
1,3-Propanedione, 2-methoxy-1,3-diphenyl- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione:
2-Methyl-1,3-diphenyl-1,3-propanedione: This compound has a methyl group instead of a methoxy group, leading to different chemical properties.
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
Propiedades
Número CAS |
56007-76-2 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-methoxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-19-16(14(17)12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,16H,1H3 |
Clave InChI |
HIPQTCQUXOFTFI-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
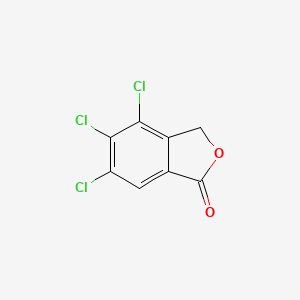
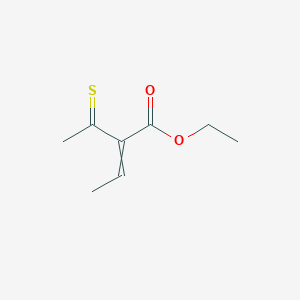
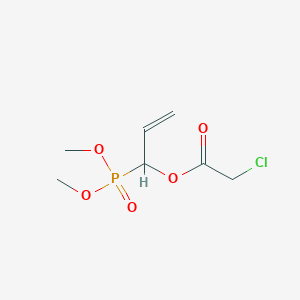
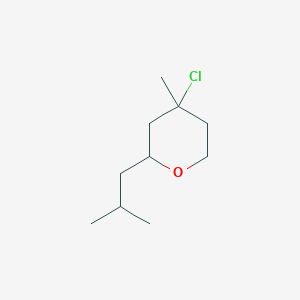
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

